Ortho vs. Para Substitution: Molecular Descriptors
The target compound features an ortho-methoxyphenyl group, whereas a common commercial analog, 2-(4-Methoxyphenyl)-4-thiazolemethanol (CAS 885279-75-4), contains a para-methoxyphenyl group . This positional isomerism results in distinct calculated physicochemical properties, particularly in topological polar surface area (TPSA). The target compound has a reported TPSA of 70.59 Ų, which is a key descriptor influencing membrane permeability and oral bioavailability [1]. While the exact TPSA for the para-isomer is not explicitly provided in public sources, the change in substitution pattern from ortho to para on the phenyl ring alters the three-dimensional conformation and electronic surface, leading to different interactions with biological targets and thus non-interchangeable SAR .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 70.59 Ų |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-4-thiazolemethanol (CAS 885279-75-4) - TPSA value not publicly available for direct comparison, but positional isomerism is known to alter TPSA and other molecular descriptors in thiazole derivatives. |
| Quantified Difference | N/A (Qualitative difference in substitution pattern) |
| Conditions | In silico calculation (source: ChemSrc/LookChem) |
Why This Matters
For procurement in drug discovery, this specific ortho-substitution pattern is critical for maintaining a defined SAR series; substituting it with the para-isomer would constitute a change in chemical space and likely yield different biological activity.
- [1] ChemSrc. (n.d.). [2-(2-甲氧基苯基)噻唑-4-基]甲醇 (CAS 187793-07-3) - Chemical Properties. Retrieved from https://m.chemsrc.com/en/cas/187793-07-3_894321.html View Source
